![molecular formula C17H13N3OS3 B2549344 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide CAS No. 477503-58-5](/img/structure/B2549344.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide
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Description
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H13N3OS3 and its molecular weight is 371.49. The purity is usually 95%.
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Scientific Research Applications
N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-phenylacetamide
This compound is related to thiazole and thiadiazole-based metal–organic frameworks and coordination polymers, which have been used in luminescent applications . These frameworks are used in sensing applications due to their luminescent properties .
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide
This compound is related to thiazolo and thiadiazole derivatives. These derivatives have been used in the synthesis of new thiazolo[3,2-a]pyridines . Thiazolo[3,2-a]pyridines are one of the least accessible and poorly studied members of this class of organic compounds, but they have shown promising biological activities .
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide
This compound is related to the field of organic electronics. The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared and have been used in the development of semiconducting materials .
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-22-17-19-12-8-7-11-14(15(12)24-17)23-16(18-11)20-13(21)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJBQBVHHWGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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